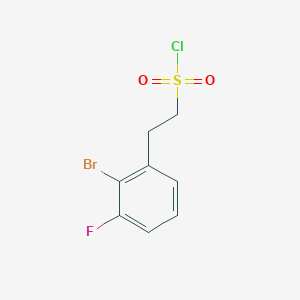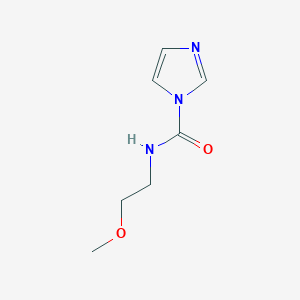
1-Cyclopropylbutane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropylbutane-1-sulfonyl chloride is an organic compound with the molecular formula C₇H₁₃ClO₂S. It is a sulfonyl chloride derivative, characterized by the presence of a cyclopropyl group attached to a butane chain, which is further bonded to a sulfonyl chloride group. This compound is primarily used in organic synthesis and serves as a valuable intermediate in the preparation of various chemical entities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropylbutane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of cyclopropylbutane with chlorosulfonic acid. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent decomposition .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic systems to enhance yield and purity. The process may include steps such as distillation and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonates, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Nucleophilic Reagents: Amines, alcohols, phenols, hydrazine, hydroxylamine, and azide ions are commonly used in substitution reactions.
Reaction Conditions: These reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols and phenols.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
1-Cyclopropylbutane-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-cyclopropylbutane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound acts as an electrophile, readily reacting with nucleophiles to form sulfonamide and sulfonate derivatives. These reactions often proceed through the formation of a sulfonyl transfer intermediate, which then undergoes nucleophilic attack .
Comparison with Similar Compounds
4-Cyclopropylbutane-1-sulfonyl chloride: Similar in structure but with a different substitution pattern.
Cyclopropylmethanesulfonyl chloride: Another sulfonyl chloride with a cyclopropyl group.
Uniqueness: 1-Cyclopropylbutane-1-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. Its cyclopropyl group provides steric hindrance, influencing its reactivity and making it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C7H13ClO2S |
|---|---|
Molecular Weight |
196.70 g/mol |
IUPAC Name |
1-cyclopropylbutane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H13ClO2S/c1-2-3-7(6-4-5-6)11(8,9)10/h6-7H,2-5H2,1H3 |
InChI Key |
SBYDQETYEJCDNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1CC1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


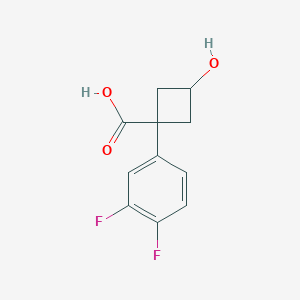

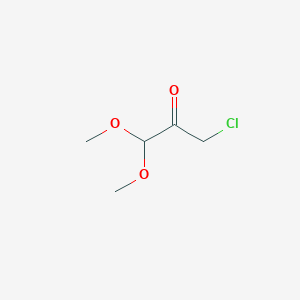
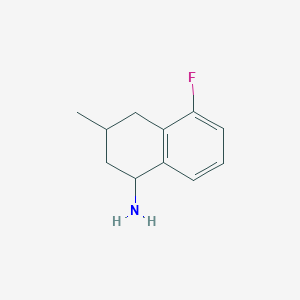
![(2E)-3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13178592.png)
![1-[(Azetidin-2-yl)methyl]-2,3-dimethylpiperidine](/img/structure/B13178599.png)
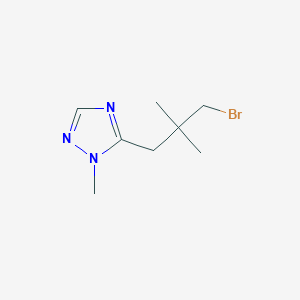
![1-[1-(Aminomethyl)cyclohexyl]cyclobutan-1-OL](/img/structure/B13178607.png)

![1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-difluorocyclohexan-1-ol](/img/structure/B13178629.png)
